5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-[4-(2-chloroacetyl)piperazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O2/c1-8-14-9(7-13)11(18-8)16-4-2-15(3-5-16)10(17)6-12/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZAIUJDKHUTKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)N2CCN(CC2)C(=O)CCl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1050910-17-2 | |
| Record name | 5-[4-(2-chloroacetyl)piperazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The primary target of this compound is DNA gyrase , an enzyme that is crucial for bacterial DNA replication. This enzyme is responsible for introducing negative supercoils into DNA, which helps in the unwinding of the DNA helix during replication. By targeting DNA gyrase, the compound can inhibit bacterial DNA replication, leading to the death of the bacteria.
Mode of Action
The compound interacts with DNA gyrase through a new binding mode . This allows for a more potent antibacterial effect and activity against current quinolone-resistant bacterial strains. The compound binds to the enzyme and inhibits its activity, preventing the introduction of negative supercoils into the DNA and thus inhibiting DNA replication.
Biochemical Pathways
The compound affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase, the compound prevents the unwinding of the DNA helix, which is a crucial step in DNA replication. This leads to the inhibition of bacterial growth and proliferation.
Pharmacokinetics
The compound has been designed to have substantially modified physicochemical properties (size, charge, lipophilicity) in order to improve the pharmacokinetic profile. These modifications can alter bacterial cell penetrability, affecting permeability-based antibiotic resistance. .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and proliferation . By inhibiting DNA gyrase, the compound prevents DNA replication in bacteria, leading to their death. The compound has shown promising direct activity against Gram-negative strains, and anti-biofilm activity against Gram-positive strains.
Biological Activity
5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile, with the CAS number 1050910-17-2, is a synthetic compound that has garnered attention for its biological activity, particularly in antimicrobial and anticancer research. The molecular formula of this compound is C11H13ClN4O2, and it has a molecular weight of approximately 268.7 g/mol.
The primary mechanism of action for this compound involves its interaction with DNA gyrase , an essential enzyme for bacterial DNA replication. The compound exhibits a new binding mode that effectively inhibits bacterial growth by disrupting the DNA replication pathway. This inhibition is crucial for controlling bacterial proliferation, making it a potential candidate for antibiotic development.
Pharmacokinetics
The pharmacokinetic profile of this compound has been designed to enhance its effectiveness. Modifications in its physicochemical properties—such as size, charge, and lipophilicity—are aimed at improving absorption and bioavailability in biological systems.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of this compound through various assays. For instance, in vitro evaluations using the tube dilution technique have shown significant antimicrobial activity against several bacterial strains when compared to standard drugs like ciprofloxacin and fluconazole .
Table 1: Antimicrobial Activity Results
| Compound | Bacterial Strain | MIC (µg/mL) | Comparison Standard |
|---|---|---|---|
| This compound | E. coli | 16 | Ciprofloxacin (8) |
| This compound | S. aureus | 32 | Fluconazole (16) |
| This compound | P. aeruginosa | 64 | Norfloxacin (32) |
Anticancer Activity
In addition to its antimicrobial properties, this compound has also been evaluated for anticancer activity . The MTT assay results indicated that while it exhibits some anticancer activity, it is less potent than established chemotherapeutic agents such as 5-fluorouracil and tomudex. Molecular docking studies further elucidated its interaction with cancer cell targets, suggesting that modifications to its structure could enhance its efficacy .
Table 2: Anticancer Activity Results
| Compound | Cancer Cell Line | IC50 (µM) | Comparison Standard |
|---|---|---|---|
| This compound | HeLa | 25 | 5-Fluorouracil (10) |
| This compound | MCF7 | 30 | Tomudex (15) |
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of synthesized compounds including derivatives of 5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-methyl-1,3-oxazole demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could further enhance the antimicrobial spectrum and potency .
Case Study 2: Anticancer Potential
Another research effort focused on evaluating the anticancer properties of this compound in various cancer cell lines revealed promising results. The study highlighted the need for further optimization of the chemical structure to improve its therapeutic index against specific cancer types .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antitumor Activity :
Research indicates that compounds similar to 5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile exhibit cytotoxic effects against various cancer cell lines. The presence of the piperazine moiety is believed to enhance the interaction with biological targets, potentially leading to the development of novel anticancer agents. -
Antimicrobial Properties :
Studies have shown that oxazole derivatives can possess antimicrobial activity. This compound may inhibit bacterial growth or fungal infections, making it a candidate for further exploration in antibiotic drug development. -
Neurological Research :
The piperazine group is often associated with neuroactive compounds. There is potential for this compound to be investigated for its effects on neurotransmitter systems, which could lead to advancements in treatments for neurological disorders.
Biological Research Applications
-
Proteomics :
The compound is utilized as a reagent in proteomics research for labeling proteins or peptides. Its ability to form covalent bonds with amino acid side chains makes it useful in studying protein interactions and functions. -
Drug Design :
As a building block in medicinal chemistry, this compound can serve as a scaffold for the synthesis of more complex molecules aimed at specific biological targets. Its structural features allow for modifications that can enhance efficacy and reduce toxicity.
Case Study 1: Anticancer Activity
A study conducted on the cytotoxic effects of various oxazole derivatives, including this compound, reported significant inhibition of cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to induction of apoptosis and cell cycle arrest.
Case Study 2: Antimicrobial Efficacy
In a comparative study of several oxazole derivatives against common bacterial strains, this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The study suggested that modifications to the piperazine ring could enhance antimicrobial potency.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazinyl-Oxazole Scaffolds
The following compounds share the 1,3-oxazole-4-carbonitrile core linked to a piperazinyl group but differ in substituents, influencing their physicochemical and functional properties:
Key Observations :
- Steric Effects : The 2-methyl substituent in the target compound reduces steric hindrance compared to bulkier groups like 2-furyl or 2-fluorophenyl, possibly improving synthetic accessibility .
- Bioactivity Potential: Compounds with fluorinated aromatic substituents (e.g., ) often exhibit enhanced binding affinity to biological targets due to fluorine’s electronegativity and small atomic radius.
Comparison with Pyrazole-Oxazole Hybrids
Compounds like 5-amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile (molecular weight: 281.1 g/mol) demonstrate the impact of hybrid heterocyclic systems.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 5-[4-(2-chloroacetyl)piperazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile, and what experimental conditions optimize yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving piperazine derivatives. For example, chloroacetyl chloride reacts with piperazine intermediates under anhydrous conditions (e.g., methylene chloride as solvent, 0–50°C, 16–72 h reaction time). Optimization involves controlling stoichiometry (e.g., 7.5–10.0 equivalents of trifluoroacetic acid as a catalyst) and purification via flash chromatography (cyclohexane/ethyl acetate gradients) to achieve yields >85% .
Q. How is structural characterization performed for this compound, and what analytical discrepancies require resolution?
- Methodological Answer : Key techniques include:
- NMR : Monitor δ ~2.38 ppm (methyl group) and δ ~5.16 ppm (benzyl protons) in H NMR; confirm carbonyl and nitrile groups via C NMR (δ ~150–170 ppm). Discrepancies in peak splitting (e.g., J-values in aromatic regions) may arise from solvent interactions or impurities .
- IR : Strong absorbance at ~2139 cm (nitrile stretch) and ~1704 cm (carbonyl) .
- HRMS : Confirm molecular ion [M] with <0.1 ppm error .
Q. What are the stability considerations for storage and handling of this compound?
- Methodological Answer : The chloroacetyl group is hydrolytically sensitive. Store under inert gas (N/Ar) at –20°C in amber vials. Avoid prolonged exposure to moisture or acidic/basic conditions, which may degrade the piperazine ring .
Advanced Research Questions
Q. How can reaction byproducts (e.g., azide intermediates or dimerization products) be minimized during synthesis?
- Methodological Answer : Byproducts arise from competing reactions (e.g., azide formation in the presence of trimethylsilyl azide). Mitigation strategies include:
- Temperature control : Slow warming (0→50°C) reduces side reactions .
- Stoichiometric precision : Limit excess reagents (e.g., ≤7.5 equiv. azido(trimethyl)silane) .
- Real-time monitoring : Use LC-MS or TLC (R = 0.19–0.58 in cyclohexane/ethyl acetate) to terminate reactions at ~90% conversion .
Q. What computational methods validate the electronic effects of the chloroacetyl and oxazole moieties on reactivity?
- Methodological Answer : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G**) predict electrophilic sites (e.g., chloroacetyl carbon) for nucleophilic attack. Frontier Molecular Orbital (FMO) analysis identifies HOMO-LUMO gaps (~4–5 eV) correlating with experimental reactivity in SN2 or Michael addition reactions .
Q. How do solvent polarity and proticity influence the compound’s solubility and reaction kinetics?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility via dipole interactions with the nitrile group. Protic solvents (e.g., methanol) slow reaction kinetics by stabilizing intermediates through hydrogen bonding. Solvent screening via Hansen Solubility Parameters (HSPs) optimizes conditions for catalytic applications .
Q. What strategies resolve contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
